Deschloroethyl Bendamustine Hydrochloride is a chemical compound derived from Bendamustine, a well-known chemotherapeutic agent used primarily in the treatment of chronic lymphocytic leukemia and non-Hodgkin lymphoma. The compound is classified as an impurity formed during the synthesis of Bendamustine, specifically identified by its CAS number 1797881-48-1. Its molecular formula is , and it possesses a molecular weight of approximately 304.23 g/mol .
Deschloroethyl Bendamustine Hydrochloride is categorized under nitrogen mustards, a class of alkylating agents known for their ability to form covalent bonds with DNA, leading to cell death. This compound serves as a significant impurity in the synthesis of Bendamustine, which itself is a bifunctional alkylating agent .
The synthesis of Deschloroethyl Bendamustine Hydrochloride typically involves several steps that mirror the production of its parent compound, Bendamustine. The process begins with the formation of the primary structure through a series of chemical reactions involving thionyl chloride and various intermediates.
Deschloroethyl Bendamustine Hydrochloride features a complex molecular structure characterized by:
The molecular structure can be represented as follows:
Deschloroethyl Bendamustine Hydrochloride participates in various chemical reactions typical of alkylating agents:
The reactivity profile indicates that while it retains some properties of its parent compound, its lack of one chlorine atom alters its biological efficacy and stability compared to Bendamustine .
Deschloroethyl Bendamustine Hydrochloride operates primarily through its alkylating mechanism:
The unique structure allows it to engage in multiple pathways for inducing cytotoxicity, making it potentially useful against tumors resistant to traditional treatments .
Deschloroethyl Bendamustine Hydrochloride exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 304.23 g/mol |
Melting Point | Not specified |
Solubility | Poorly soluble in water |
pKa | Not specified |
Deschloroethyl Bendamustine Hydrochloride is primarily utilized in research settings to understand the pharmacological properties of alkylating agents. Its role as an impurity provides insights into the synthesis pathways and potential side effects associated with Bendamustine treatments.
Additionally, studies involving this compound focus on:
Research continues to explore its potential applications in enhancing therapeutic strategies for cancer treatment, particularly for patients who exhibit resistance to conventional therapies .
Deschloroethyl Bendamustine Hydrochloride (CAS 1797881-48-1; C₁₄H₁₉Cl₂N₃O₂) arises as a critical process-related impurity during bendamustine hydrochloride synthesis. Its formation is intrinsically linked to incomplete chloroethylation or partial dechlorination of the bis(2-chloroethyl)amino group of bendamustine [4] [9]. Structurally, it features a mono-chloroethylamino side chain (-NH-CH₂CH₂Cl) instead of the bis-chloroethylamino group (-N(CH₂CH₂Cl)₂), altering its alkylating potential while retaining the benzimidazole core [9].
Thionyl chloride (SOCl₂) serves as the principal chlorinating agent in bendamustine synthesis. Deschloroethyl Bendamustine Hydrochloride forms when stoichiometric imbalances or suboptimal reaction kinetics prevent complete di-alkylation. The chlorination proceeds via nucleophilic substitution, where the primary amine of the precursor (1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid reacts with 1-chloro-2-chloroethyl ether. Key factors influencing impurity generation include:
Table 1: Impact of Chlorination Conditions on Deschloroethyl Impurity Yield
Parameter | Optimal Conditions | Impurity-Prone Conditions | Impurity Yield |
---|---|---|---|
Temperature | 0–5°C | 25°C | <0.5% vs. >5% |
Solvent | Dichloromethane | Dimethylformamide (DMF) | 0.8% vs. 7.2% |
Chloroacetyl Chloride Equivalents | 1.2 eq | 0.8 eq | 0.3% vs. 12.1% |
Reaction Time | 2 hours | 6 hours | 0.4% vs. 8.5% |
Deschloroethyl Bendamustine Hydrochloride originates from two intermediates:
Solvent engineering critically governs electrophilic substitution kinetics on the benzimidazole ring. Key advancements include:
Table 2: Solvent Effects on Benzimidazole Ring Alkylation Selectivity
Solvent | Dielectric Constant (ε) | H-Bond Donor Ability (α) | Deschloroethyl Impurity | Reaction Rate (k, s⁻¹) |
---|---|---|---|---|
Dichloromethane (DCM) | 8.9 | 0.13 | 0.8% | 1.0 × 10⁻³ |
Dimethylformamide (DMF) | 36.7 | 0.00 | 7.2% | 3.5 × 10⁻³ |
Trifluoroethanol (TFE) | 26.2 | 1.51 | 0.2% | 8.9 × 10⁻³ |
Tetrachloroethylene | 2.5 | 0.00 | 0.5% | 0.7 × 10⁻³ |
Advanced catalysts enhance chemo- and regioselectivity to minimize deschloroethyl impurity:
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3